N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE
Description
N2-(4-Fluorophenyl)-N4-(4-Methylphenyl)Pteridine-2,4-Diamine is a pteridine-derived diamino compound characterized by two aromatic substituents: a 4-fluorophenyl group at the N2 position and a 4-methylphenyl group at the N4 position. The pteridine core, a bicyclic system comprising fused pyrimidine and pyrazine rings, provides a planar structure conducive to π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .
The compound’s molecular formula is inferred as C21H17FN6 (based on pteridine core C6H4N4 + substituents C6H4F + C7H7). Its synthesis typically involves nucleophilic substitution reactions on halogenated pteridine precursors, as seen in analogous protocols for pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6/c1-12-2-6-14(7-3-12)23-18-16-17(22-11-10-21-16)25-19(26-18)24-15-8-4-13(20)5-9-15/h2-11H,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGSYKGONRLIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex pteridine derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with desirable properties.
Biology
- Enzyme Inhibition : N2-(4-Fluorophenyl)-N4-(4-Methylphenyl)pteridine-2,4-diamine has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides. Inhibition of this enzyme can disrupt DNA synthesis, making it a target for anticancer therapies .
Medicine
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. They may interfere with cancer cell proliferation by inhibiting essential metabolic pathways .
- Antimicrobial Properties : There are ongoing investigations into the antimicrobial activities of this compound, which could lead to the development of new antibiotics or treatments for resistant bacterial strains.
Industry
- Material Development : The unique electronic properties of this compound make it suitable for applications in developing novel materials and dyes. Its ability to absorb and emit light can be harnessed in photonic applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of pteridine compounds could effectively inhibit DHFR activity in vitro, leading to reduced cell proliferation in cancer cell lines .
- Antimicrobial Testing : Recent research showed that modifications of pteridine compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications .
- Material Science Applications : Investigations into the use of pteridine derivatives in creating advanced materials have shown promising results in enhancing the stability and performance of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Structural Analogs in the Pteridine Family
N4-(3-Chloro-4-Methylphenyl)-N2-(2-Phenylethyl)Pteridine-2,4-Diamine
- Substituents : N2-phenethyl, N4-(3-chloro-4-methylphenyl).
- Molecular Formula : C21H19ClN6 (MW: 390.875 g/mol) .
- Key Differences : Replacing the 4-fluorophenyl group with a phenethyl chain reduces aromaticity but introduces conformational flexibility. The 3-chloro substituent on the phenyl ring enhances steric bulk and electron-withdrawing effects compared to the 4-fluorine in the target compound.
N2-(3-Fluorophenyl)-N4-(4-Methylphenyl)Pteridine-2,4-Diamine
- Substituents : N2-(3-fluorophenyl), N4-(4-methylphenyl).
- CAS : 946289-51-6 .
- Key Differences : The meta-fluorine substitution on the phenyl ring alters electronic distribution and steric interactions compared to the para-fluorine in the target compound. This positional isomerism may influence binding affinity in biological targets.
Table 1: Pteridine-2,4-Diamine Derivatives
Heterocyclic Analogs: Quinazolines and Triazines
Quinazoline Derivatives (e.g., C-08, C-09)
- Core Structure : 6,7-Dimethoxyquinazoline with N2-(4-fluorophenyl) and N4-(3-substituted benzyl) groups .
- Example :
- C-08 : N4-(3-Fluorobenzyl)-N2-(4-Fluorophenyl)-6,7-Dimethoxyquinazoline-2,4-Diamine (C23H20F2N4O2).
- Key Differences : The quinazoline core lacks the pyrazine ring of pteridine, reducing planarity. The dimethoxy groups enhance solubility but may sterically hinder target binding.
Triazine Derivatives (e.g., 5207 Hydrochloride)
- Example: N2-(4-Fluorophenyl)-N4-(3-Methoxyphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine Hydrochloride .
- The morpholino group introduces polarity, improving aqueous solubility.
Table 2: Heterocyclic Analogs
Pyrazolo[3,4-d]Pyrimidine Derivatives
- Example: 4-Aminopyrazolo[3,4-d]Pyrimidine with dual IGF1R/Src inhibition .
- Key Differences : The pyrazolo-pyrimidine core introduces a fused five-membered ring, increasing structural rigidity. Such compounds often exhibit enhanced kinase selectivity compared to pteridines.
Discussion of Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize hydrogen bonding and bioavailability compared to bulkier halogens like chlorine .
- Para vs. Meta Substitution : Para-substituted aryl groups (e.g., 4-fluorophenyl) maximize symmetry and target binding efficiency, whereas meta-substitution may disrupt optimal interactions .
- Aromatic vs.
Biological Activity
N2-(4-Fluorophenyl)-N4-(4-Methylphenyl)Pteridine-2,4-Diamine is a synthetic compound that belongs to the pteridine class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a pteridine core with two distinct phenyl substituents: a fluorophenyl group and a methylphenyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pteridine Core : This is achieved through condensation reactions of appropriate precursors under acidic or basic conditions.
- Substituent Introduction : The fluorophenyl and methylphenyl groups are introduced via nucleophilic aromatic substitution reactions or coupling reactions such as Suzuki or Heck coupling.
This compound has been studied for its ability to inhibit specific biochemical pathways. Its mechanism primarily involves:
- Enzyme Inhibition : It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, thereby affecting cell proliferation and survival.
Anticancer Properties
Research indicates that compounds in the pteridine class exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in treating infectious diseases. Its structural features may enhance its interaction with microbial targets, although specific mechanisms remain to be fully elucidated .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Another study focused on the antimicrobial effects of similar pteridine derivatives against various bacterial strains. The results showed promising activity against Gram-positive bacteria, warranting further exploration into its application as an antimicrobial agent.
Data Table: Biological Activity Overview
Q & A
What are the optimal synthetic routes for N2-(4-fluorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of pteridine derivatives typically involves multi-step reactions with careful control of temperature, solvent, and catalysts. For example, analogous pyrimidine derivatives are synthesized by heating precursors (e.g., chloropyrimidines) with substituted anilines in acidic conditions (e.g., HCl/ethanol) at 160°C, followed by purification via recrystallization or chromatography . Microwave-assisted synthesis (e.g., 150°C for 1–2 hours) can improve reaction efficiency and yield, as demonstrated in the preparation of N4-(2-chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine . Key variables include pH adjustment (e.g., sodium bicarbonate for neutral conditions) and solvent selection (e.g., DMF for solubility of aromatic amines) .
What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Post-synthesis characterization requires:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrimidine derivatives show distinct peaks for NH2 groups (δ 5.5–6.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
- HPLC : Purity assessment (≥95% is typical for bioactive compounds) with C18 columns and methanol/water gradients .
- HRMS/LC-MS : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- X-ray crystallography : For resolving ambiguities in regiochemistry, though this requires high-quality single crystals .
How do structural modifications (e.g., fluorophenyl vs. methylphenyl substituents) impact the compound’s kinase inhibitory activity?
Advanced Research Question
Substituent effects are critical for target selectivity. For example:
- Fluorophenyl groups : Enhance electron-withdrawing properties, improving binding to kinase ATP pockets (e.g., Aurora kinase inhibition via halogen bonding) .
- Methylphenyl groups : Increase hydrophobicity, potentially enhancing membrane permeability but reducing solubility .
Comparative studies on triazine derivatives show that replacing methyl with ethyl groups alters IC50 values by 10–100x, highlighting the need for SAR (structure-activity relationship) profiling .
How can researchers resolve contradictory data in biological activity studies of this compound?
Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
- Orthogonal assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays to cross-validate results .
- Metabolic stability testing : Liver microsome assays can identify rapid degradation, which may explain inconsistent in vitro vs. in vivo results .
What methodologies optimize reaction yield and scalability for this compound’s synthesis?
Advanced Research Question
Yield optimization strategies:
- Catalyst screening : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted pteridines .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, while ethanol reduces side reactions .
- Continuous flow synthesis : Reduces reaction time and improves scalability for industrial applications .
For example, microwave-assisted synthesis of pyrimidine-2,4-diamines achieves yields >60% compared to 30–40% with conventional heating .
How can computational modeling predict binding modes of this compound with kinase targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:
- Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Predict resistance mutations (e.g., ALK mutants in LDK378 studies) .
- Guide rational design of derivatives with improved affinity. For example, morpholino groups in triazine derivatives enhance water solubility without compromising binding .
What protocols assess the compound’s stability under physiological conditions?
Advanced Research Question
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C) and quantify remaining compound at 0, 1, 4, and 24 hours .
- Light/heat stress testing : Expose to 40°C/75% RH or UV light to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
